molecular formula C11H10N4O B14513097 (NZ)-N-(1-pyrazin-2-yl-2-pyridin-2-ylethylidene)hydroxylamine

(NZ)-N-(1-pyrazin-2-yl-2-pyridin-2-ylethylidene)hydroxylamine

Cat. No.: B14513097
M. Wt: 214.22 g/mol
InChI Key: MNPWBRAROBVJNJ-GDNBJRDFSA-N
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Description

(NZ)-N-(1-pyrazin-2-yl-2-pyridin-2-ylethylidene)hydroxylamine is a synthetic organic compound that features both pyrazine and pyridine rings. These heterocyclic structures are known for their diverse chemical properties and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NZ)-N-(1-pyrazin-2-yl-2-pyridin-2-ylethylidene)hydroxylamine typically involves the condensation of pyrazine and pyridine derivatives with hydroxylamine. The reaction conditions may include:

    Solvent: Common solvents such as ethanol or methanol.

    Catalysts: Acidic or basic catalysts to facilitate the condensation reaction.

    Temperature: Mild to moderate temperatures (e.g., 25-80°C) to ensure optimal reaction rates.

Industrial Production Methods

Industrial production methods may involve large-scale batch or continuous flow processes, utilizing similar reaction conditions but optimized for efficiency and yield. Advanced techniques such as microwave-assisted synthesis or high-throughput screening may also be employed.

Chemical Reactions Analysis

Types of Reactions

(NZ)-N-(1-pyrazin-2-yl-2-pyridin-2-ylethylidene)hydroxylamine can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction to amines or other derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

    Catalysts: Acidic or basic catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, (NZ)-N-(1-pyrazin-2-yl-2-pyridin-2-ylethylidene)hydroxylamine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its heterocyclic rings are often found in compounds with antimicrobial, antiviral, or anticancer properties.

Medicine

In medicinal chemistry, this compound may be explored for drug development. Its structure could be optimized for interactions with specific biological targets.

Industry

In industry, this compound may be used in the development of new materials, such as polymers or catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (NZ)-N-(1-pyrazin-2-yl-2-pyridin-2-ylethylidene)hydroxylamine involves its interaction with molecular targets, such as enzymes or receptors. The pyrazine and pyridine rings may facilitate binding to these targets, leading to various biological effects. Specific pathways and targets would depend on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    (NZ)-N-(1-pyrazin-2-yl-2-pyridin-2-ylethylidene)hydroxylamine: can be compared to other compounds with pyrazine or pyridine rings, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of pyrazine and pyridine rings, which may confer distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C11H10N4O

Molecular Weight

214.22 g/mol

IUPAC Name

(NZ)-N-(1-pyrazin-2-yl-2-pyridin-2-ylethylidene)hydroxylamine

InChI

InChI=1S/C11H10N4O/c16-15-10(11-8-12-5-6-14-11)7-9-3-1-2-4-13-9/h1-6,8,16H,7H2/b15-10-

InChI Key

MNPWBRAROBVJNJ-GDNBJRDFSA-N

Isomeric SMILES

C1=CC=NC(=C1)C/C(=N/O)/C2=NC=CN=C2

Canonical SMILES

C1=CC=NC(=C1)CC(=NO)C2=NC=CN=C2

Origin of Product

United States

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